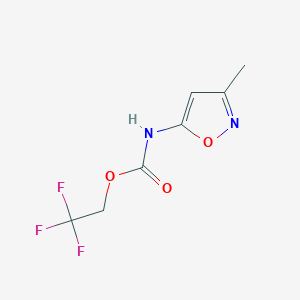
2-Brom-4-(Trifluormethyl)phenylboronsäure
Übersicht
Beschreibung
2-Bromo-4-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H5BBrF3O2 and its molecular weight is 268.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung ist ein wertvoller Reaktant in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktionen spielen eine zentrale Rolle bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese von grundlegender Bedeutung sind. Das Vorhandensein der Trifluormethylgruppe erhöht die Reaktivität und Stabilität der Boronsäure, was sie zu einer bevorzugten Wahl für die Konstruktion komplexer Moleküle macht.
Protodeboronierungsstudien
Die Protodeboronierung von Pinacolboronsäureestern, einschließlich Derivaten von 2-Brom-4-(Trifluormethyl)phenylboronsäure, ist ein Bereich der aktiven Forschung . Dieser Prozess ist unerlässlich für die Entfernung der Bor-Einheit am Ende synthetischer Sequenzen, insbesondere wenn das wertvolle Bor im Produkt nicht mehr benötigt wird.
Forschung zur Hydrolyseanfälligkeit
Die Anfälligkeit der Verbindung für Hydrolyse bei physiologischem pH-Wert ist von großem Interesse, insbesondere für die Entwicklung neuer Medikamente und Medikamentenabgabesysteme . Das Verständnis der Hydrolysekinetik, die von den Substituenten am aromatischen Ring beeinflusst wird, ist entscheidend für die Entwicklung von borhaltigen Pharmazeutika.
Entwicklung von Lactatdehydrogenase-Inhibitoren
Forscher haben die Verwendung dieser Verbindung bei der Synthese von Lactatdehydrogenase-Inhibitoren untersucht . Diese Inhibitoren sind potenzielle Therapeutika gegen die Proliferation von Krebszellen und unterstreichen die Rolle der Verbindung in der medizinischen Chemie.
Synthese von Benzopyranonderivaten
Die Verbindung wurde bei der Synthese von Benzopyranonderivaten verwendet, die als GABAA-Rezeptor-Modulatoren wirken . Diese Modulatoren sind aufgrund ihrer potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener neurologischer Erkrankungen wichtig.
Herstellung von fluorierten aromatischen Poly(Ether-Amid)en
Eine weitere Anwendung umfasst die Herstellung von fluorierten aromatischen Poly(Ether-Amid)en . Diese Polymere weisen aufgrund der Einarbeitung der Trifluormethylgruppe einzigartige Eigenschaften auf, die sie in der modernen Materialwissenschaft nützlich machen.
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Bromo-4-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is also known to prevent the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
The main biochemical pathway affected by 2-Bromo-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is used as a reactant in various reactions , suggesting that its bioavailability may depend on the specific conditions of these reactions.
Result of Action
The result of the action of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKPVTIMXOLNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660322 | |
| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959997-88-7 | |
| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520473.png)
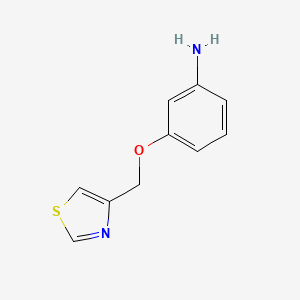


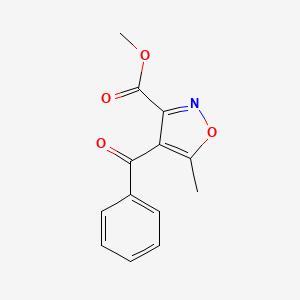
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)
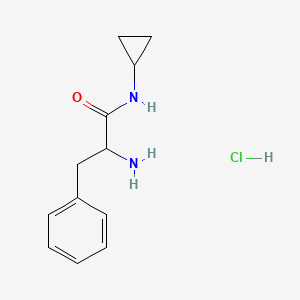
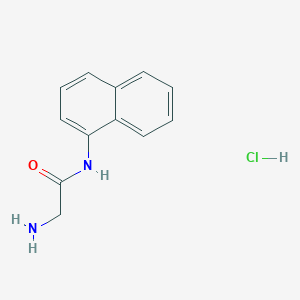

![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)

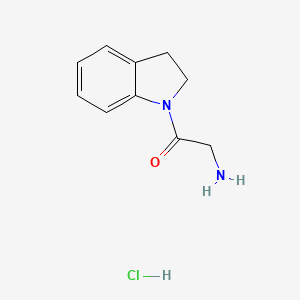
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)
